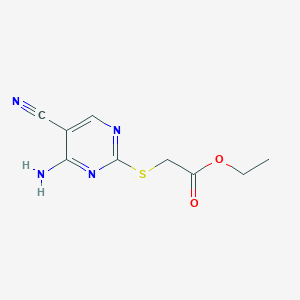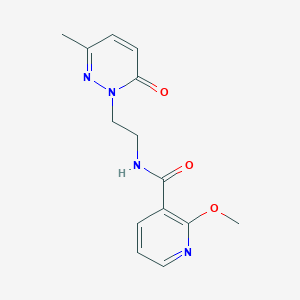![molecular formula C26H22N4O4S B2638852 3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one CAS No. 433232-60-1](/img/structure/B2638852.png)
3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxy group, a nitrophenyl group, a phenyl group, a pyrazol group, and a thiazolidinone group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl, phenyl, and pyrazol groups would contribute to the compound’s aromaticity, while the methoxy, nitrophenyl, and thiazolidinone groups would likely have significant effects on the compound’s reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activities
The compound has been explored for its potential in antimicrobial applications. Studies have synthesized linked heterocyclic compounds containing pyrazole, pyrimidine, and thiazolidin-4-one moieties, demonstrating good inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of 4-nitrophenyl and 3-nitrophenyl moieties, in particular, has been associated with enhanced antimicrobial efficacy (Cherkupally Sanjeeva Reddy et al., 2010; Cherkupally Sanjeeva Reddy et al., 2010).
Hypoglycemic Activity
Research on derivatives of 3-benzyl-1,3-thiazolidin-4-one has indicated potential hypoglycemic (blood sugar-lowering) activities. A specific study on the SAR (structure-activity relationship) of thiazolidinediones, using 3-methyl-1-phenyl-2-pyrazoline-5-one as a core structure, revealed compounds with significant hypoglycemic activity, suggesting their potential as agents to enhance insulin action (Xing Liu et al., 2008).
Anticancer Potential
Compounds structurally related to 3-benzyl-1,3-thiazolidin-4-one have been evaluated for their anticancer properties. One study synthesized a pyrazole-tethered thiazolidine-2,4-dione derivative, finding it exhibited higher activity against breast cancer cell lines with lesser toxicity compared to controls. This suggests the derivative's potential in cancer therapy, further supported by docking and ADME (absorption, distribution, metabolism, and excretion) studies (Musherah M Alshammari et al., 2021).
Antioxidant Properties
Research has also indicated the antioxidant potential of related compounds, with studies showing significant radical scavenging activity. This suggests a possible role in combating oxidative stress, a factor in many chronic diseases (G. Lavanya et al., 2014).
Molecular Docking and Quantum Chemical Studies
Molecular docking and quantum chemical calculations on related compounds have provided insights into their molecular structure and potential biological effects. Such studies can guide the development of new therapeutic agents by predicting molecular interactions and reactivity (A. Viji et al., 2020).
Propiedades
IUPAC Name |
3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-34-23-13-12-19(14-22(23)30(32)33)25-21(16-29(27-25)20-10-6-3-7-11-20)26-28(24(31)17-35-26)15-18-8-4-2-5-9-18/h2-14,16,26H,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYCARXDYYBRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C3N(C(=O)CS3)CC4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638769.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2638770.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2638777.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2638778.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2638783.png)
![2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide](/img/structure/B2638784.png)
![7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638787.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2638789.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2638790.png)

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2638792.png)